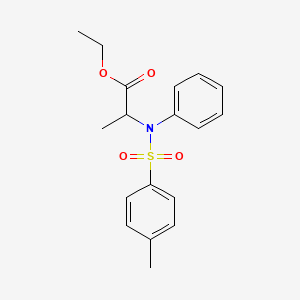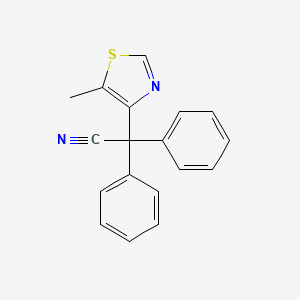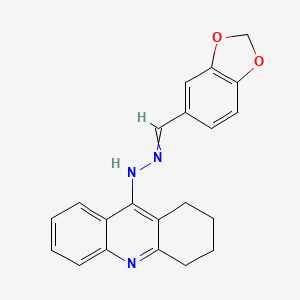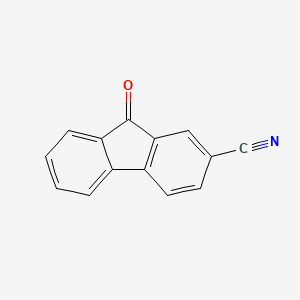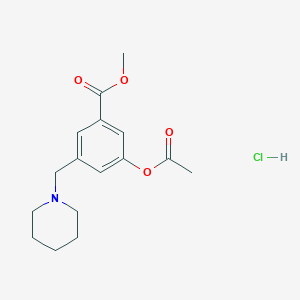
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt in dimethyl sulfoxide (DMSO) at elevated temperatures . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired azetidinone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of azetidinone synthesis can be applied. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one has several scientific research applications:
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family, known for its biological activity.
Spiro-azetidin-2-one: A spirocyclic derivative with enhanced rigidity and biological activity.
Phenylsulfanylmethyl-azetidin-2-one: A related compound with similar substituents but different biological properties.
Uniqueness
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one is unique due to the presence of both a methyl group and a phenylsulfanylmethyl group on the azetidinone ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
53598-93-9 |
|---|---|
Fórmula molecular |
C11H13NOS |
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
4-methyl-4-(phenylsulfanylmethyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NOS/c1-11(7-10(13)12-11)8-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
Clave InChI |
HWNBODVECSTPNY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)N1)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


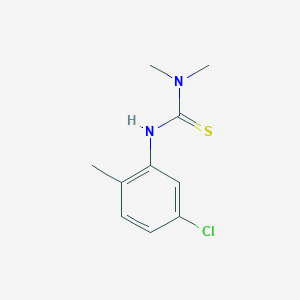
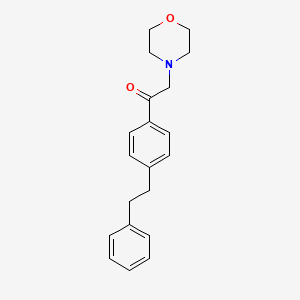
![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)

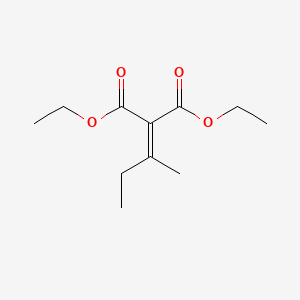
![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)
